Ropinirole hydrochloride
Overview
Description
Ropinirole Hydrochloride is an orally administered non-ergoline dopamine agonist . It is used alone or with other medicines to treat Parkinson’s disease and Restless Legs Syndrome (RLS), a neurologic disorder that affects sensation and movement in the legs .
Synthesis Analysis
A four-step, three-stage synthesis of Ropinirole Hydrochloride has been developed from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process .Molecular Structure Analysis
Ropinirole Hydrochloride is the hydrochloride salt of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one monohydrochloride . It has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes, binding with higher affinity to D3 than to D2 or D4 receptor subtypes .Physical And Chemical Properties Analysis
Ropinirole Hydrochloride is a white to yellow solid with a melting range of 243° to 250°C and a solubility of 133 mg/mL in water .Scientific Research Applications
Synthesis and Development
- Zhou Jian-ming (2008) discussed the synthesis of Ropinirole hydrochloride, emphasizing its effectiveness as a dopamine D2-agonist and its utility in treating Parkinson's disease (PD) and RLS. This research provides insights into its synthetic methods, aiding further research and commercial processing (Zhou Jian-ming, 2008).
Therapeutic Applications
- A study by Hattori et al. (2012) examined the pharmacokinetics and effects of Ropinirole hydrochloride in Japanese patients with Parkinson's disease. The study highlighted its selectivity for dopamine D2/D3 receptors and assessed its safety and efficacy (Hattori, Hasegawa, & Sakamoto, 2012).
- Takahashi, Morimoto, and Okano (2019) explored Ropinirole hydrochloride as a potential treatment for amyotrophic lateral sclerosis (ALS). Their research, involving a clinical trial, focused on its safety and effectiveness in ALS patients (Takahashi, Morimoto, & Okano, 2019).
Drug Delivery Systems
- Pardeshi et al. (2013) investigated the use of solid lipid nanoparticles (SLNs) for intranasal delivery of Ropinirole hydrochloride, aiming to avoid hepatic first-pass metabolism and enhance therapeutic efficacy in Parkinson’s disease treatment (Pardeshi, Rajput, Belgamwar, Tekade, & Surana, 2013).
- Kar (2017) researched the optimal absorption site of Ropinirole hydrochloride in the gastrointestinal tract, contributing to the development of more effective modified dosage forms (Kar, 2017).
Nanotechnology Applications
- Ray et al. (2018) explored chitosan nanoparticles coated with polysorbate 80 for brain targeting of Ropinirole hydrochloride, which could significantly impact Parkinson's disease treatment (Ray, Sinha, Laha, Maiti, Bhattacharyya, & Nayak, 2018).
Controlled Release Systems
- Singh and Banga (2013) focused on modulated iontophoresis and microneedles for the transdermal delivery of Ropinirole hydrochloride. This method could enable precise control over drug delivery, crucial for Parkinson’s disease therapy (Singh & Banga, 2013).
In Vivo Assessments
- Mantry (2017) conducted in vivo studies on anti-P-Parkinson activity of Ropinirole hydrochloride loaded in microemulsions for brain targeting through intranasal delivery. The study aimed to enhance drug availability in the brain, potentially improving treatment outcomes for Parkinson’s disease (Mantry, 2017).
Safety And Hazards
Ropinirole Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Research is being conducted to develop a Ropinirole-loaded self-Nanoemulsifying Drug Delivery system . This could be a better option for reducing the extensive first-pass metabolism associated with Ropinirole . Another study presents the development of a reversed-phase ultra-high-performance liquid chromatographic method for determining process-related impurities in Ropinirole Hydrochloride drug substance .
properties
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91374-21-9 (Parent) | |
Record name | Ropinirole hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50238533 | |
Record name | Ropinirole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ropinirole hydrochloride | |
CAS RN |
91374-20-8 | |
Record name | Ropinirole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91374-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ropinirole hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ropinirole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROPINIROLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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